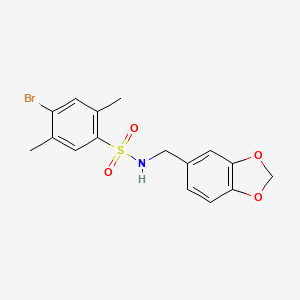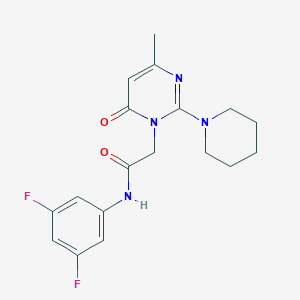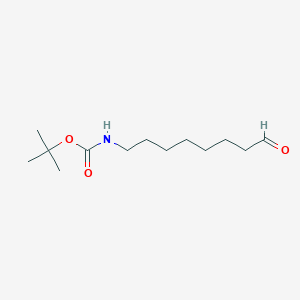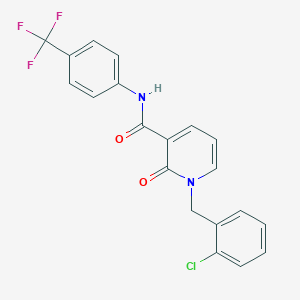
4,4,4-Trifluoro-3-methylbutane-1,3-diamine;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 4,4,4-trifluoro-3-methylbutane-1,3-diamine dihydrochloride involves acylation of 1,1-dimethoxy-1-(thien-2-yl)propane with trifluoroacetic anhydride. Further reactions with hydroxylamine and hydrazine lead to the formation of this compound .
Molecular Structure Analysis
The X-ray structural analysis of 4,4,4-trifluoro-3-methylbutane-1,3-diamine dihydrochloride reveals that it exists as a racemate with inter- and intramolecular O-H·O bonds. The crystal structure shows alignment along the b-axis of pair molecules with the same configuration of the O2-H·O1 bond .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Synthesis of Fluorinated Amino Acids
- Stereoselective syntheses of fluorinated amino acids like (2S,3S)-4,4,4-trifluorovaline and (2S,4S)-5,5,5-trifluoroleucine have been achieved using 4,4,4-trifluoro-3-methylbutanoic acid. This process involves chiral oxazoline transformation, oxidative rearrangement to dihydro-2H-oxazinone, and hydrogenation-hydrolysis, with the amino acids obtained as pure hydrochloride salts (Pigza et al., 2009).
Luminescence Studies in Ytterbium(III) Complexes
- Fluorinated β-diketonate ligands including 4,4,4-trifluoro-1-(2-naphthyl)-1,3-butanedione are used in ytterbium(III) complexes for photoluminescence studies. These studies focus on the impact of fluorinated ligand chain length on luminescence intensity and excited state lifetime, important for applications like optical amplifiers (Martín‐Ramos et al., 2013).
Luminescent Doped PMMA Films and Flexible Resins
- The synthesis of luminescent, photo-stable films and flexible resins using LnIII complexes with a ligand containing 4,4,4-trifluoro-3-oxobutanoyl groups. This research contributes to advanced photonic applications, demonstrating strong visible and NIR luminescence upon irradiation (Biju et al., 2013).
Antitumor Evaluation
- Substituted 2-benzylidenebutane-1,3-dione and trifluoromethyl-1H-pyrazole analogues, synthesized from 4,4,4-trifluoro-1-(4-chlorophenyl)butane-1,3-diones, have been evaluated for in vitro antitumor activity. This research emphasizes the potential of these compounds in cancer treatment (Al-Suwaidan et al., 2015).
Photophysical Properties of Eu(III) Complexes
- Study of the photophysical properties of Eu(III) complexes using a tetrakis(diketone) ligand, including 4,4,4-trifluoro-3-oxobutanoyl groups. The research demonstrates bright red luminescence, which is significant for photonic applications (Biju et al., 2014).
Cyclization Studies in Organic Synthesis
- Investigation of the cyclization of ethyl 4,4,4-trifluoroacetoacetate and 1,2-ethanediamines. The study focuses on the formation of hexahydroimidazo[1,2-a]pyridin-5-ones, contributing to the field of organic synthesis (Goryaeva et al., 2020).
Development of Fluorine-Containing Ionic Liquids
- Synthesis of fluorine-containing ionic liquids using fluorinated 1,3-diketones like 4,4,4-trifluoro-1-phenyl-1,3-butanedione. This research is relevant for understanding the physicochemical properties of these ionic liquids (Li et al., 2008).
Influence on Crystal Packing in Co(II) Complexes
- Study of the effect of fluorine atoms in diketonato backbones, specifically 4,4,4-trifluoro-1-phenylbutane-1,3-dionato, on crystal packing in cobalt(II) complexes. This contributes to the understanding of molecular interactions in crystal engineering (Perdih, 2014).
Safety and Hazards
Propriétés
IUPAC Name |
4,4,4-trifluoro-3-methylbutane-1,3-diamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11F3N2.2ClH/c1-4(10,2-3-9)5(6,7)8;;/h2-3,9-10H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGDFRMNUVUXEDE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN)(C(F)(F)F)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13Cl2F3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-((5-(4-isopropylphenyl)thieno[2,3-d]pyrimidin-4-yl)oxy)-2H-chromen-2-one](/img/structure/B2357064.png)



![3-Pentan-3-ylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2357068.png)


![3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/no-structure.png)

![2-(2-fluorophenoxy)-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)propanamide](/img/structure/B2357075.png)

![(4-Fluorophenyl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2357078.png)
